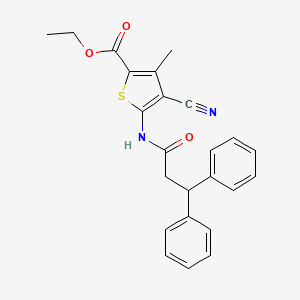

Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate (CAS No.: Not explicitly provided) is a thiophene-based derivative featuring a cyano group at position 4, a methyl group at position 3, and a 3,3-diphenylpropanamido substituent at position 5 of the thiophene ring. The ethyl ester at position 2 enhances solubility in organic solvents.

Key structural attributes:

- Thiophene core: Provides a planar aromatic system for π-π interactions.

- Ethyl ester and cyano groups: Influence electronic properties and metabolic stability .

Properties

CAS No. |

355003-71-3 |

|---|---|

Molecular Formula |

C24H22N2O3S |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

ethyl 4-cyano-5-(3,3-diphenylpropanoylamino)-3-methylthiophene-2-carboxylate |

InChI |

InChI=1S/C24H22N2O3S/c1-3-29-24(28)22-16(2)20(15-25)23(30-22)26-21(27)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,3,14H2,1-2H3,(H,26,27) |

InChI Key |

ORUPCWLFMQQBBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the cyano and diphenylpropanamido groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The primary structural divergence among analogs lies in the substituent at position 5 of the thiophene ring. Below is a comparative analysis:

*Calculated based on molecular formula.

Spectral and Physicochemical Properties

- NMR/IR Data: Main Compound: Expected ester C=O stretch at ~1705–1716 cm⁻¹ and cyano peak at ~2200–2250 cm⁻¹, similar to analogs . Ethoxymethyleneamino Analog: Shows characteristic imine (C=N) stretch at 1524–1562 cm⁻¹ .

- Solubility : Bulky diphenylpropanamido group reduces aqueous solubility compared to methylthio or ethoxymethylene derivatives .

Biological Activity

Ethyl 4-cyano-5-(3,3-diphenylpropanamido)-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key properties include:

- Molecular Weight : 342.42 g/mol

- CAS Number : Not specified in the available literature, but relevant for sourcing and identification.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds containing thiophene structures exhibit promising activity against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. This is achieved through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Studies :

Anti-inflammatory Properties

Thiophene derivatives have also been noted for their anti-inflammatory effects. The structural characteristics of this compound suggest it may modulate inflammatory pathways.

- Research Findings : In vitro studies have shown that similar thiophene compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.

Safety and Toxicology

While many thiophene derivatives exhibit low toxicity profiles, comprehensive toxicological evaluations are necessary to ensure safety for therapeutic use. Current data indicate a need for further studies to establish the safety margins and potential side effects associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.